2-Chloro-3-cyanobenzaldehyde
Overview
Description
2-Chloro-3-cyanobenzaldehyde is a chemical compound with the molecular formula C8H4ClNO . It is used in various chemical reactions and has been mentioned in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be represented by the SMILES string and InChI key provided in the search results .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that such compounds can participate in a variety of chemical reactions. For instance, they can be used as reactive synthetic precursors for the synthesis of several heterocycles .Scientific Research Applications
Synthesis of Chemical Compounds : 2-Chloro-3-cyanobenzaldehyde is used in the synthesis of various chemical compounds. For example, it is involved in the synthesis of 2-(2-(3-(2-(7-chloroquinolin-2-yl) vinyl) phenyl)-3-oxopropyl) phenyl) propyl alcohol, which is achieved through a series of chemical reactions including condensation, Grignard reaction, and hydroxymethyl reaction (Yu Qia, 2014).
Mechanistic Studies in Organic Chemistry : Research has investigated the mechanism of base-catalyzed reactions of 2-cyanobenzaldehyde with other compounds. For instance, its reaction with primary nitroalkanes to produce 3-substituted isoindolinones has been studied, revealing a route starting with a nitroaldol reaction followed by cyclization and rearrangement (M. Angelin et al., 2010).
Chromatographic Analysis : In chromatography, chlorinated benzaldehydes including variants similar to this compound have been separated using capillary columns. This research aids in understanding the retention behavior of such compounds in chromatographic processes (I. Korhonen & J. Knuutinen, 1984).
Catalysis in Chemical Synthesis : It is also used in catalysis research. For example, its derivatives are used in the preparation of dihydropyridines, which are important as pharmaceuticals in calcium channel blockers (Elizabeth Perozo-Rondón et al., 2006).
Formation of Complex Chemical Structures : Research has focused on using this compound in the formation of complex chemical structures, such as the synthesis of Schiff-base macrocyclic complexes (Huiyong Chen et al., 2014).
Hydrogenation Reactions : This compound is also involved in hydrogenation reactions, for instance, in the conversion of 4-cyanobenzaldehyde to benzyl alcohol derivatives (Nungruethai Yoswathananont et al., 2005).
Photochemical Studies : The photochemistry of derivatives of this compound has been investigated, offering insights into the photoreactions and their potential applications in synthetic organic chemistry (L. Plíštil et al., 2006).
Properties
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-24-6 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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